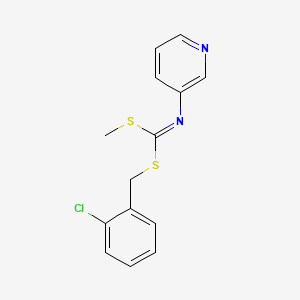
(2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate is an organic compound with the molecular formula C14H13ClN2S2 and a molecular weight of 308.85 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenyl group, a methyl group, and a pyridinylcarbonimidodithioate moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate typically involves the reaction of 2-chlorobenzyl chloride with methyl 3-pyridinylcarbonimidodithioate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the nucleophilic substitution reaction under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the chlorophenyl and pyridinylcarbonimidodithioate moieties into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)methyl methyl 2-pyridinylcarbonimidodithioate
- (2-Chlorophenyl)methyl methyl 4-pyridinylcarbonimidodithioate
- (2-Chlorophenyl)methyl ethyl 3-pyridinylcarbonimidodithioate
Uniqueness
(2-Chlorophenyl)methyl methyl 3-pyridinylcarbonimidodithioate is unique due to its specific substitution pattern on the pyridinyl ring and the presence of both chlorophenyl and methyl groups. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
34763-36-5 |
|---|---|
Molecular Formula |
C14H13ClN2S2 |
Molecular Weight |
308.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfanyl]-1-methylsulfanyl-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C14H13ClN2S2/c1-18-14(17-12-6-4-8-16-9-12)19-10-11-5-2-3-7-13(11)15/h2-9H,10H2,1H3 |
InChI Key |
DCBYRNWJPOOCQW-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=CN=CC=C1)SCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















